molecular formula C9H19NO2 B3002142 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol CAS No. 1538916-21-0

4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol

Cat. No.: B3002142
CAS No.: 1538916-21-0
M. Wt: 173.256
InChI Key: MEFRXXONOGQJQI-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is also known by its IUPAC name, 4-(2-amino-1,1-dimethylethyl)tetrahydro-2H-pyran-4-ol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Properties

IUPAC Name

4-(1-amino-2-methylpropan-2-yl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(2,7-10)9(11)3-5-12-6-4-9/h11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFRXXONOGQJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1(CCOCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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